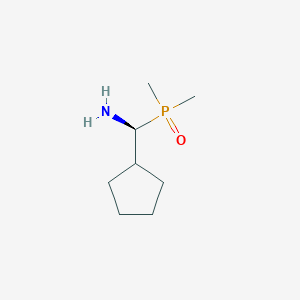

(S)-Cyclopentyl(dimethylphosphoryl)methanamine

描述

(S)-Cyclopentyl(dimethylphosphoryl)methanamine is a chiral organophosphorus compound characterized by a cyclopentyl group, a dimethylphosphoryl (P=O) moiety, and a methanamine backbone. The (S)-configuration imparts stereochemical specificity, influencing its coordination chemistry and intermolecular interactions. The dimethylphosphoryl group enhances hydrogen-bonding capabilities due to its electron-withdrawing nature, while the cyclopentyl substituent introduces steric bulk and conformational rigidity . This compound is structurally related to derivatives of (dimethylphosphoryl)methanamine (dpma), a well-studied bidentate ligand, but distinguishes itself through its stereochemistry and cyclopentyl modification .

属性

IUPAC Name |

(S)-cyclopentyl(dimethylphosphoryl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP/c1-11(2,10)8(9)7-5-3-4-6-7/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUAKFPOEAZAQK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C(C1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(=O)(C)[C@@H](C1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopentyl(dimethylphosphoryl)methanamine typically involves the reaction of cyclopentylamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

化学反应分析

Types of Reactions

(S)-Cyclopentyl(dimethylphosphoryl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of cyclopentyl(dimethylphosphoryl)amine oxide.

Reduction: Formation of cyclopentyl(dimethylphosphoryl)methane.

Substitution: Formation of substituted cyclopentyl(dimethylphosphoryl)methanamine derivatives.

科学研究应用

(S)-Cyclopentyl(dimethylphosphoryl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

作用机制

The mechanism of action of (S)-Cyclopentyl(dimethylphosphoryl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

(Dimethylphosphoryl)methanamine (dpma)

Structural Differences :

- Backbone : Both compounds share the methanamine backbone and dimethylphosphoryl group. However, dpma lacks the cyclopentyl substituent, resulting in reduced steric hindrance and conformational flexibility.

- Coordination Chemistry: dpma acts as a bidentate ligand via its amine and phosphoryl oxygen, forming stable complexes with transition metals (e.g., Mn, Co, Cu). In contrast, the cyclopentyl group in (S)-Cyclopentyl(dimethylphosphoryl)methanamine may restrict coordination modes, favoring monodentate interactions similar to protonated dpmaH⁺ species .

- Hydrogen Bonding : dpma forms polymeric strands via N–H∙∙∙O bonds in its protonated salts (e.g., dpmaHClO₄). The cyclopentyl group in the target compound could alter packing efficiency and hydrogen-bonding networks due to steric effects .

Table 1: Key Properties of dpma vs. This compound

(1-(2,2-Dimethoxyethyl)cyclopentyl)methanamine

Structural Differences :

- Substituent : Replaces the dimethylphosphoryl group with a dimethoxyethyl chain.

- Electronic Effects : The dimethoxyethyl group is electron-donating, reducing hydrogen-bonding capacity compared to the phosphoryl group.

- Applications : Methanamine derivatives with ether substituents (e.g., dimethoxyethyl) are often explored in agrochemicals (e.g., wheat germination inhibitors) , whereas phosphoryl analogs may prioritize coordination chemistry or catalysis .

Table 2: Substituent Impact on Properties

| Compound | Substituent | Key Interaction | Potential Application |

|---|---|---|---|

| This compound | Dimethylphosphoryl | Strong N–H∙∙∙O H-bonding | Metal coordination, catalysis |

| (1-(2,2-Dimethoxyethyl)cyclopentyl)methanamine | Dimethoxyethyl | Weak van der Waals | Agrochemicals |

Phosphonate Esters (e.g., Dimethyl Methylphosphonate)

Structural Differences :

- Functional Group : Phosphonate esters (P–O–R) lack the P=O group’s strong polarity, reducing acidity and hydrogen-bonding capacity.

Table 3: Phosphoryl vs. Phosphonate Properties

| Parameter | This compound | Dimethyl Methylphosphonate (DMMP) |

|---|---|---|

| P–X Bond | P=O (polar) | P–O–CH₃ (less polar) |

| pKa | ~2–3 (estimated) | ~7–8 |

| Applications | Coordination chemistry | Flame retardant, solvent |

Metabolite: 2-[Cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine

Structural Differences :

- Backbone : Contains a sulfanyl (S–) linker and N,N-dimethylethanamine instead of methanamine.

Research Findings and Implications

- Stereochemical Influence : The (S)-configuration in the target compound may enable enantioselective catalysis or chiral recognition, unlike achiral analogs like dpma .

- Thermal Stability : Cyclopentyl derivatives generally exhibit higher melting points than linear-chain analogs due to rigid packing, as seen in dpmaHClO₄ (mp ~150°C) .

- Spectroscopic Signatures : IR/Raman spectra of phosphoryl-containing compounds show distinct P=O stretches (~1200 cm⁻¹), while phosphonate esters exhibit P–O–C bands (~1050 cm⁻¹) .

生物活性

(S)-Cyclopentyl(dimethylphosphoryl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentyl group attached to a dimethylphosphoryl moiety. This structure contributes to its biological properties, impacting interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Cell Proliferation Effects : The compound has been studied for its effects on cancer cell lines, demonstrating potential antiproliferative activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibition of cell proliferation in various cancer cell lines. The following table summarizes key findings related to its anticancer effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 4.8 | Cell cycle arrest in G1 phase |

| A549 (Lung) | 6.1 | Inhibition of EGFR signaling |

These results indicate that this compound may serve as a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The following table outlines the neuroprotective activity observed:

| Treatment Condition | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 100 | Baseline viability |

| Oxidative Stress | 40 | Induced cell death |

| With (S)-Cyclopentyl... | 75 | Reduction in ROS levels |

This suggests that the compound may have therapeutic potential in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。